2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine
Overview
Description
2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a chloromethyl group at the 2-position and a methyl group at the 7-position of the imidazo[1,2-a]pyridine ring. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloromethylpyridine with a suitable amine or nitrile under acidic or basic conditions. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. As an alkylating agent, it can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of DNA, proteins, and other cellular components. This can result in the inhibition of cellular processes and the induction of cell death in certain cases .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Similar in structure but lacks the imidazo ring, making it less complex.
7-Methylimidazo[1,2-a]pyridine: Similar but without the chloromethyl group, affecting its reactivity and applications.
Uniqueness
2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-7-2-3-12-6-8(5-10)11-9(12)4-7/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFYGLUVFNCIKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554873 | |
Record name | 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118000-41-2 | |
Record name | 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118000-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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